Kojibiose

Description

Historical Context of Kojibiose (B1673742) Discovery and Early Research

This compound was first isolated and identified in 1953 from the Japanese fermented beverage, sake. ugent.benih.gov A few years later, in 1957, its structure was confirmed as 2-O-α-D-glucopyranosyl-D-glucose. jst.go.jp Subsequent research also identified its presence in honey. ugent.benih.govjst.go.jp Early investigations into this compound were often linked to its occurrence in fermented foods and its role as a "rare sugar," meaning it is found infrequently and in small quantities in nature. nih.govmdpi.com Initial methods for obtaining this compound for study were challenging and often resulted in very low yields. nih.govosti.gov For instance, although honey can contain between 0.5% and 1.5% this compound by weight, early purification attempts yielded less than 0.001%. nih.govosti.gov Another early method involved the partial acetolysis of dextran (B179266) from the bacterium Leuconostoc mesenteroides. nih.govcsic.es These early studies laid the groundwork for future research into its synthesis and potential applications.

Chemical Structure and Glycosidic Linkage Significance in Biological Systems

This compound is a reducing disaccharide with the chemical formula C12H22O11. ontosight.aiallinno.com Its defining feature is the α-1,2-glycosidic bond that connects two D-glucose units. ontosight.aiontosight.ai This linkage involves the anomeric carbon of one glucose molecule and the second carbon of the other. ontosight.ai

The α-1,2-glycosidic bond is less common in nature compared to other linkages like the α-1,4 bond in maltose (B56501) or the β-1,4 bond in lactose (B1674315). ontosight.aitutorchase.com This unique bond has significant biological implications. For instance, the structure of the glycosidic bond influences a sugar's digestibility and interaction with enzymes. khanacademy.orgsolubilityofthings.com The α-1,2 linkage in this compound makes it resistant to hydrolysis by some common digestive enzymes, which contributes to its low-calorie profile and prebiotic potential. techex.inoup.com This resistance to digestion allows it to reach the colon, where it can be fermented by beneficial gut bacteria. nih.govresearchgate.net Furthermore, the specific configuration of the glycosidic bond is crucial for molecular recognition processes, such as the interaction between carbohydrates and proteins on cell surfaces, which plays a role in cell signaling and pathogen adhesion. ontosight.aiallinno.com

Natural Occurrence and Research Implications of Limited Natural Availability

This compound occurs naturally in a variety of food products, though typically in low concentrations. csic.escambridge.org It can be found in fermented foods and beverages such as sake, koji extracts, and beer. csic.escambridge.orgmdpi.com Honey and starch hydrolysates are also natural sources of this disaccharide. cambridge.orgmdpi.comhmdb.ca The concentration in honey is approximately 0.5% to 1.5%. nih.gov

The limited natural availability of this compound has historically been a significant bottleneck for research and potential applications. ugent.beresearchgate.net Isolating this compound from these natural sources is often difficult, inefficient, and not economically viable for large-scale production. ugent.becsic.esmdpi.com This scarcity has driven research into alternative production methods. Chemical synthesis routes have been explored but often suffer from low yields and the need for multiple complex steps. ugent.be Consequently, there has been a strong focus on developing efficient biotechnological synthesis processes, primarily using enzymes, to produce this compound in larger quantities from inexpensive and readily available substrates like sucrose (B13894) and glucose. ugent.beresearchgate.netresearchgate.net The development of these enzymatic methods is crucial for expanding the research on its bioactive properties and exploring its potential commercial uses. researchgate.net

Comparative Analysis with Other Glucobioses in Glycoscience

In the field of glycoscience, comparing this compound with other glucobioses (disaccharides composed of two glucose units) highlights its unique characteristics. Glucobioses are isomers that differ in the type of glycosidic linkage connecting the two glucose molecules. nih.gov

| Glucobiose | Glycosidic Linkage | Key Characteristics |

| This compound | α-1,2 | Resistant to some digestive enzymes, potential prebiotic. techex.inoup.com |

| Sophorose | β-1,2 | Anomer of this compound. nih.gov |

| Nigerose (B1581268) | α-1,3 | Also considered a rare sugar, found in sake. mdpi.com |

| Maltose | α-1,4 | Common sugar from starch digestion, readily digested. tutorchase.com |

| Cellobiose | β-1,4 | Anomer of maltose, structural unit of cellulose. nih.gov |

| Isomaltose | α-1,6 | Found in starch, anomer of gentiobiose. nih.gov |

| Gentiobiose | β-1,6 | Anomer of isomaltose. nih.gov |

| Trehalose | α,α-1,1 | Non-reducing sugar, known for its stability. mdpi.com |

The type of glycosidic bond significantly influences the biological properties of these sugars. For example, enzymes that readily hydrolyze the α-1,4 linkage of maltose may not act on the α-1,2 linkage of this compound. tutorchase.comnii.ac.jp Studies have shown that small intestinal enzymes have a higher affinity for maltose (α-1,4) than for nigerose (α-1,3) and this compound (α-1,2). mdpi.com This difference in enzymatic hydrolysis is fundamental to their different physiological effects, such as their glycemic impact and prebiotic activity. researchgate.netmdpi.com While maltose is quickly broken down to glucose and absorbed, this compound's slower digestion allows it to be utilized by gut microbiota. researchgate.netmdpi.com This comparative analysis underscores the importance of the glycosidic linkage in determining the functional role of disaccharides in biological systems.

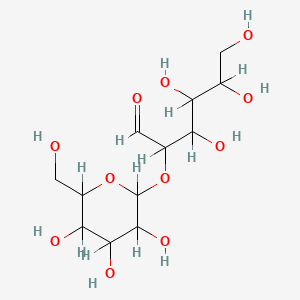

Structure

2D Structure

Properties

IUPAC Name |

3,4,5,6-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biocatalytic Synthesis and Production Strategies for Kojibiose

Enzymatic Production Methodologies

Enzymes offer a highly specific and environmentally friendly approach to carbohydrate synthesis under mild conditions. ugent.be Sucrose (B13894) phosphorylase (SPase) has emerged as a key enzyme for kojibiose (B1673742) production due to its ability to utilize inexpensive and readily available substrates like sucrose and glucose. google.comnih.govmdpi.com

Sucrose Phosphorylase (SPase) Mediated Synthesis

SPase (EC 2.4.1.7), a member of the glycoside hydrolase family 13 (GH13), catalyzes the reversible phosphorolysis of sucrose into α-D-glucose 1-phosphate and D-fructose. researchgate.netmdpi.commdpi.com Crucially for this compound synthesis, SPase also exhibits transglycosylation activity, allowing it to transfer a glucosyl moiety from a donor (typically sucrose) to an acceptor molecule. researchgate.netnih.govmdpi.commdpi.com When D-glucose is present as an acceptor, SPase can catalyze the formation of this compound through a transglycosylation reaction. google.commdpi.com

SPase enzymes capable of synthesizing this compound are primarily derived from microorganisms, with Bifidobacterium adolescentis SPase (BaSP) being a well-studied example. mdpi.com The crystal structure of BaSP was elucidated in 2004, providing valuable insights into its catalytic mechanism and active site, including the identification of a Loop region relevant for molecular modification. mdpi.com While Escherichia coli has been used for heterologous expression of BaSP, research has also explored expressing BaSP in food-grade organisms like Bacillus subtilis for applications in the food industry. researchgate.netresearchgate.netnih.gov Studies have successfully expressed BaSP in Bacillus subtilis, achieving high enzyme activity in the culture supernatant and significant SPase content. nih.gov

SPase catalyzes the transglycosylation reaction for this compound formation using sucrose as the glucosyl donor and glucose as the acceptor. google.commdpi.com The enzyme follows a double-displacement mechanism involving a covalent enzyme-sugar intermediate. mdpi.commdpi.com While SPase has broad substrate specificity and can glycosylate various acceptors, including monosaccharides and sugar alcohols, the reaction with glucose as the acceptor can lead to the formation of a mixture of glucosyl disaccharides, including this compound (α-1,2 linkage) and maltose (B56501) (α-1,4 linkage). google.commdpi.comjustia.com The regioselectivity of the enzyme, favoring the α-1,2 linkage for this compound over the α-1,4 linkage for maltose, is a critical aspect of efficient this compound production. google.comjustia.com

Despite its utility, wild-type SPase often faces limitations in industrial applications, including inadequate thermal stability, mixed regioselectivity (leading to by-product formation like maltose), and sometimes limited transglycosylation activity. researchgate.netmdpi.commdpi.com Enzyme engineering and molecular modification strategies are employed to address these challenges and enhance this compound synthesis. researchgate.netmdpi.commdpi.com

Site-directed mutagenesis allows for targeted modifications of specific amino acid residues within the enzyme structure to improve its properties. mdpi.commdpi.com Based on the crystal structure and understanding of the catalytic pocket, specific residues are targeted to influence substrate specificity, regioselectivity, and catalytic efficiency. mdpi.commdpi.com For instance, systematic mutagenesis studies of the active site of Bifidobacterium adolescentis SPase have identified mutations that can improve the ratio of this compound over maltose formation. google.comjustia.com Combining specific mutations has been shown to yield higher selectivity towards this compound. google.com

Directed evolution is another powerful strategy that involves creating libraries of enzyme variants through random mutagenesis or recombination and then screening for desired improvements, such as enhanced selectivity or activity. mdpi.comresearchgate.net While fully random mutagenesis can generate large libraries, directed evolution strategies can be developed to reduce library size while still exploring beneficial mutations. mdpi.com These approaches aim to identify enzyme variants with improved properties for efficient this compound production. ugent.beugent.be

Improving the thermostability of SPase is crucial for industrial processes, as wild-type enzymes can deactivate quickly at elevated temperatures. mdpi.commdpi.com Enzyme engineering efforts, including site-directed mutagenesis and potentially directed evolution, are focused on creating variants that retain activity at higher temperatures, allowing for more robust and efficient synthesis processes. nih.govugent.bemdpi.commdpi.com For example, specific BaSP variants, such as the L341I_Q345S double mutant, have demonstrated improved thermal stability, remaining active after extended incubation at 55 °C. researchgate.netnih.govresearchgate.netugent.bemdpi.comacs.orgugent.be

Enhancing catalytic efficiency involves increasing the rate at which the enzyme converts substrates into this compound. This can be achieved through modifications that improve substrate binding, catalytic turnover, or reduce inhibition by products or by-products. mdpi.com Enzyme engineering studies aim to identify mutations that optimize these factors, leading to higher this compound yields and faster reaction times. ugent.be Process optimization, including adjusting substrate concentrations and reaction conditions, in conjunction with engineered enzymes, has led to significant improvements in this compound production yields and purity at larger scales. researchgate.netnih.govacs.orgnih.govugent.beacs.orgugent.be

Summary of Engineered SPase Variants and Properties

| SPase Variant (from B. adolescentis) | Key Mutation(s) | Noted Improvement(s) | Reference(s) |

| L341I_Q345S | L341I, Q345S | Improved thermostability, Efficient this compound synthesis | researchgate.netnih.govresearchgate.netugent.bemdpi.comacs.orgugent.be |

| L341I | L341I | Improved selectivity towards this compound | ugent.beacs.org |

| L341I_Q345N | L341I, Q345N | Promising for this compound synthesis | acs.org |

| L341I_Y344A_Q345N | L341I, Y344A, Q345N | Highest selectivity (K/M ratio of 22) | google.com |

Example of this compound Production Data

| SPase Variant | Sucrose Concentration | Glucose Concentration | Temperature | Reaction Time | This compound Concentration | Selectivity | Reference(s) |

| BaSP_L341I_Q345S | 500 mM | 500 mM | 55 °C | ~24 h | 350 mM | 97.1 % | google.comugent.be |

| Recombinant BaSP (in B. subtilis) | 0.5 M | 0.5 M | 50 °C | 30 h | 104.45 g/L (~305 mM) | 97% | nih.gov |

Note: g/L to mM conversion for this compound (MW 342.3 g/mol ) is approximate.

Enzyme Engineering and Molecular Modification for Enhanced Synthesis

Improved Selectivity Towards this compound Production

Enzymatic synthesis of this compound often utilizes sucrose phosphorylase (SPase), which can transfer a glucose moiety from sucrose to an acceptor substrate, such as glucose, to form this compound. mdpi.comgoogle.com However, SPase can also catalyze the formation of other glucobioses, such as maltose (4-O-α-D-glucopyranosyl-D-glucopyranose), reducing the selectivity for this compound. google.comugent.be

To improve selectivity, enzyme engineering approaches, specifically semi-rational mutagenesis and screening, have been applied to SPase from Bifidobacterium adolescentis (BaSP). researchgate.netrsc.org A double mutant, L341I_Q345S, of BaSP has demonstrated significantly enhanced selectivity towards this compound production, achieving 95% selectivity with minimal loss of activity. researchgate.netrsc.org The wild-type BaSP typically shows a selectivity of around 35% for this compound. rsc.org Another study reported a BaSP mutant (L341I_Q345S) with an average selectivity of 97.1% and a this compound yield of 51.1% after 8 hours at 55 °C. ugent.be

Mutations can also impact the ratio of this compound to maltose (K/M ratio) formed during the transglycosylation reaction with glucose as an acceptor. google.com Specific combinations of mutations in the active site of Bifidobacterium adolescentis sucrose phosphorylase have been identified that increase the K/M ratio to values higher than 0.5. google.com The combination of mutations L341I_Y344A_Q345N resulted in the highest selectivity, corresponding to a K/M ratio of 22. google.com

Process Optimization and Scale-Up for Biocatalytic Production

Optimizing the biocatalytic process is crucial for cost-efficient and economically viable large-scale production of this compound. researchgate.netacs.org Process optimization has enabled this compound production at the kilogram scale. mdpi.comresearchgate.netacs.orgresearchgate.netnih.govugent.be

Bioreactor Systems and Fermentation Conditions

While specific details on bioreactor systems for this compound production are not extensively detailed in the provided snippets, the general principles of fermentation conditions and bioreactor operation for enzyme production and biocatalysis are relevant. Recombinant enzymes, such as BaSP, can be produced through fermentation in bioreactors. For example, Bacillus subtilis has been successfully used for the expression of BaSP, with optimization of fermentation conditions in a 3-L bioreactor leading to improved enzyme yield and activity. researchgate.netresearchgate.net

Optimal reaction conditions for this compound synthesis catalyzed by recombinant SPase have been investigated. One study reported optimal conditions as 0.5 M sucrose, 0.5 M glucose, 0.02 U enzyme/mg total substrates, pH 7.0, 50 °C, and 30 hours. researchgate.net Under these conditions, a substrate conversion rate of 40.01% and a this compound concentration of 104.45 g/L were achieved, with a selectivity of 97%. mdpi.comresearchgate.net

Factors such as temperature, pH, substrate concentration, and reaction time are critical for maximizing this compound yield and productivity in bioreactor systems. ugent.beresearchgate.netmdpi.combiotech-asia.org For instance, a BaSP mutant (L341I_Q345S) remained active after one week at 55 °C, demonstrating good thermal stability for industrial processes. mdpi.comresearchgate.netresearchgate.netnih.govugent.be Increasing substrate concentrations and adding glucose isomerase to convert fructose (B13574) (a byproduct) to glucose (an acceptor) have also been explored to increase this compound concentration and improve carbohydrate efficiency. ugent.be

Downstream Processing and Purification Techniques (e.g., Yeast Treatment, Crystallization)

Efficient downstream processing and purification are essential to obtain high-purity crystalline this compound from the reaction mixture containing unreacted substrates, byproducts, and the enzyme. researchgate.netrsc.orgacs.orgugent.beacs.org Simple but efficient downstream processing techniques, such as yeast treatment and crystallization, have been successfully employed to yield highly pure crystalline this compound (typically >99.5% or 99.8%). mdpi.comgoogle.comugent.beresearchgate.netrsc.orgacs.orgresearchgate.netugent.be

Yeast treatment, often using Saccharomyces cerevisiae (baker's yeast), is effective in removing residual monosaccharides like glucose, fructose, and sucrose from the reaction mixture. psu.edugoogle.comugent.beresearchgate.netresearchgate.netacs.org This selective fermentation step simplifies the subsequent purification steps. researchgate.netresearchgate.net For example, adding 30 g/L of baker's yeast and incubating at 30 °C for 6-8 hours can remove contaminating carbohydrates. ugent.be After yeast treatment, the solution can be evaporated and subjected to cooling crystallization to obtain high-purity this compound crystals. google.comugent.be Washing with ethanol (B145695) can further enhance purity. ugent.be

Crystallization is a key step for obtaining this compound in a highly pure solid form. mdpi.comresearchgate.netrsc.orgacs.orgresearchgate.netugent.be This process typically involves concentrating the yeast-treated supernatant to a certain Brix level (e.g., 48) and then allowing the this compound to crystallize upon cooling. google.comugent.be This simple and efficient approach has resulted in kilogram-scale production of highly pure crystalline this compound. researchgate.netacs.orgresearchgate.netugent.be

Other purification methods mentioned include preparative liquid chromatography, which can achieve high purity (≥99%) but may involve significant mass loss. psu.eduugent.beresearchgate.net

Alternative Enzymatic Systems for this compound Synthesis

While sucrose phosphorylase is a prominent enzyme for this compound synthesis, other enzymatic systems have also been explored, although some may have drawbacks such as lower yields or the production of numerous by-products. psu.edumdpi.comresearchgate.net

Dextransucrase-Catalyzed Glycosylation Pathways

Dextransucrase (EC 2.4.1.5), primarily from Leuconostoc and Streptococcus species, catalyzes the synthesis of glucans with α-1,6 linkages in the main chain and various branch linkages, including α-1,2. nih.gov Dextransucrase from Leuconostoc mesenteroides B-512F has been utilized in an alternative biotechnological process for this compound synthesis. psu.eduresearchgate.netgoogle.com

This process involves the dextransucrase-catalyzed synthesis of a galactosyl-derivative of this compound, specifically 4-O-β-D-galactopyranosyl-kojibiose, from sucrose and lactose (B1674315). psu.eduresearchgate.netgoogle.com The dextransucrase transfers a glucose unit from sucrose to lactose. psu.edugoogle.com The resulting reaction mixture contains this trisaccharide along with other carbohydrates like lactose, fructose, leucrose, lactosucrose, glucose, and sucrose. psu.edu

This dextransucrase-catalyzed pathway provides a basis for this compound production, particularly when coupled with subsequent enzymatic hydrolysis steps to cleave the galactosyl moiety and yield this compound. psu.eduresearchgate.net

Roles of β-Galactosidase and α-Glucosidase in Multienzyme Systems

Multienzyme systems can be employed to synthesize this compound or related glycosylated products. In the dextransucrase-catalyzed pathway described above, β-galactosidase plays a crucial role in the subsequent hydrolysis step. psu.eduresearchgate.net After the initial synthesis of 4-O-β-D-galactopyranosyl-kojibiose and removal of residual monosaccharides (e.g., by yeast treatment), a thorough hydrolysis step with β-galactosidase, such as from Kluyveromyces lactis, is used to cleave the β-D-galactopyranosyl linkage, releasing this compound and galactose. psu.eduresearchgate.net

β-Galactosidases (EC 3.2.1.23) are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides. agriculturejournals.czcore.ac.uk They are widely used in the food industry, particularly for lactose hydrolysis. agriculturejournals.czcore.ac.uk Microbial sources like Kluyveromyces lactis and Aspergillus niger are common for industrial β-galactosidase production. agriculturejournals.czcore.ac.uk Beyond hydrolysis, some β-galactosidases also exhibit transgalactosylation activity, which can be exploited for synthesizing galactosylated products. agriculturejournals.czcore.ac.uk

α-Glucosidases are another class of enzymes that have been mentioned in the context of this compound synthesis, although they are sometimes associated with drawbacks like low yields and byproduct formation when used alone. mdpi.comgoogle.comresearchgate.net α-Glucosidases catalyze the hydrolysis of α-glucosidic linkages. While their primary role is hydrolysis, some glycosidases can also perform transglycosylation reactions under specific conditions, transferring a glycosyl unit to an acceptor molecule. mdpi.com The involvement of α-glucosidase in multienzyme systems for this compound synthesis could potentially involve transglucosylation reactions or the hydrolysis of specific linkages in precursor molecules.

This compound Phosphorylase and Other Glycosyltransferases

Several glycosyltransferases have been explored for their ability to synthesize this compound. Among these, this compound phosphorylase (EC 2.4.1.230) is an enzyme that catalyzes the reversible phosphorolysis of this compound into D-glucose and beta-D-glucose 1-phosphate. wikipedia.org While its primary characterized function is phosphorolytic cleavage, glycosyltransferases, in general, are known for their transglycosylation activity, which can be harnessed for disaccharide synthesis. ontosight.aimdpi.com

Sucrose phosphorylase (SPase; EC 2.4.1.7), particularly from Bifidobacterium adolescentis (BaSP), has emerged as a key enzyme for this compound synthesis. mdpi.comnih.gov SPase can transfer the glucosyl moiety from sucrose (the donor) to an acceptor molecule. mdpi.comnih.govgoogle.com When glucose is used as the acceptor, SPase can catalyze the formation of this compound. mdpi.comnih.govgoogle.com This method is attractive due to the low cost and ready availability of sucrose and glucose as substrates. mdpi.comugent.begoogle.com However, wild-type SPase often exhibits mixed regioselectivity, also producing other disaccharides like maltose (α-1,4 linkage) as a byproduct, which lowers the yield and purity of this compound. mdpi.comgoogle.com

To address the issue of regioselectivity and improve this compound yield, significant research has focused on the molecular modification and engineering of SPase. mdpi.comugent.begoogle.com For instance, a double mutant of BaSP, L341I_Q345S, has shown enhanced properties for this compound synthesis, demonstrating high selectivity (97.1%) and good thermal stability, remaining active after one week at 55 °C. ugent.beacs.org This mutant enabled a process that achieved a this compound yield of 51.1% after 8 hours of reaction at 55 °C. ugent.be

Other enzymes reported to have this compound synthesizing activity include α-glucosidase, dextranase, and β-galactosidase, although these often suffer from drawbacks such as expensive substrates, low yields, and numerous by-products compared to SPase-catalyzed reactions. mdpi.comresearchgate.net

Data on SPase-catalyzed this compound synthesis:

| Enzyme Source | SPase Variant | Donor | Acceptor | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Selectivity (%) | Reference |

| Bifidobacterium adolescentis | Wild Type | Sucrose | Glucose | - | - | Lower | Mixed | mdpi.comgoogle.com |

| Bifidobacterium adolescentis | L341I_Q345S | Sucrose | Glucose | 55 | 8 | 51.1 | 97.1 | ugent.be |

| Bifidobacterium adolescentis | L341I_Q345S | Sucrose | Glucose | 55 | ~24 | ~70 (350 mM) | - | ugent.be |

| Bacillus subtilis (recombinant BaSP) | Not specified | Sucrose | Glucose | 50 | - | - (104.45 g/L) | 97 | nih.gov |

Process optimization for SPase-catalyzed synthesis has involved factors such as substrate concentrations, enzyme concentration, temperature, and pH. acs.orgnih.govugent.be The addition of glucose isomerase has also been explored to convert fructose, a byproduct of sucrose hydrolysis, into glucose, thereby increasing the available acceptor substrate and improving this compound concentration and carbohydrate efficiency. acs.orgugent.be

Large-scale production of this compound using optimized SPase variants has been demonstrated, achieving kilogram-scale production. acs.orgacs.org Downstream processing typically involves steps like yeast treatment to remove contaminating monosaccharides (glucose and fructose) and crystallization to obtain high-purity this compound. acs.orgugent.beacs.org Yeast treatment with Saccharomyces cerevisiae is effective because the yeast metabolizes residual glucose, fructose, and sucrose while not consuming this compound. ugent.beresearchgate.net This process can yield this compound crystals with purity exceeding 99.5%. acs.orgugent.be

Serendipitous Enzymatic this compound Synthesis (e.g., Collagen Glucosyltransferases)

While dedicated enzymes like sucrose phosphorylase are primarily studied for this compound production, there have been instances of serendipitous this compound synthesis observed with enzymes known for other functions. A notable example is the discovery of this compound synthase activity in a mimiviral collagen glucosyltransferase (R699). researchgate.netnih.govnih.govsciety.orgresearchgate.net

Collagen glucosyltransferases (like galactosylhydroxylysyl glucosyltransferases, GGTs) are typically involved in the post-translational modification of collagen, specifically the glucosylation of galactosylhydroxylysine (B1674396) residues, forming an α-d-glucopyranosyl-(1→2)-β-d-galactopyranose disaccharide linked to hydroxylysine. nih.govmdpi.com Unexpectedly, the mimiviral R699 enzyme was found to catalyze the synthesis of this compound. researchgate.netnih.govresearchgate.net

Structural analysis of R699 revealed an elongated pocket adjacent to the UDP-binding site. researchgate.netnih.gov This pocket allows the enzyme to utilize UDP-glucose as the sugar donor and glucose as the acceptor, leading to the formation of this compound (α-1,2 linkage). researchgate.netnih.gov Enzymatic activity assays confirmed this novel this compound synthesis activity in vitro and in vivo. researchgate.netnih.gov This serendipitous finding suggests that enzymes with different primary biological roles might possess latent or promiscuous activities capable of synthesizing compounds like this compound, potentially opening new avenues for biocatalyst discovery. nih.govresearchgate.net The structural features of R699 that facilitate this activity, such as the elongated sugar-binding pocket, provide insights for potential enzyme engineering efforts. researchgate.netnih.gov

Comparison of Biocatalytic Approaches with Chemical Synthesis Routes

This compound can be synthesized through both chemical and biocatalytic methods. mdpi.comugent.be Historically, chemical synthesis methods were employed, often involving modified Koenigs-Knorr reactions or isolation from the partial acetolysis of dextran (B179266). acs.orgpsu.eduugent.becsic.es

Chemical synthesis typically involves multiple steps, including protection and deprotection of hydroxyl groups, and often utilizes harsh reagents and organic solvents. acs.orgpsu.eduugent.be These methods can be cumbersome, produce numerous by-products, making separation and purification difficult, and may result in low yields and the generation of toxic waste. mdpi.comacs.orgpsu.eduugent.becsic.es For example, synthesis from partially acetylated dextran involves several chemical reagents and yields are limited. acs.orgpsu.educsic.es

In contrast, biocatalytic approaches, particularly those employing enzymes like sucrose phosphorylase, offer several advantages. mdpi.comugent.be Enzymes operate under mild reaction conditions (temperature, pH) and are highly specific, leading to the formation of the desired α-1,2 glycosidic bond with fewer by-products. ontosight.aimdpi.comugent.be The use of inexpensive and renewable substrates like sucrose and glucose in SPase-catalyzed synthesis contributes to a more cost-effective and environmentally friendly process compared to chemical routes. mdpi.compsu.eduugent.begoogle.com

While early enzymatic methods using enzymes like α-glucosidase, dextranase, or β-galactosidase also had limitations in terms of yield and by-product formation, advancements in enzyme engineering, particularly with SPase, have significantly improved the efficiency and selectivity of biocatalytic this compound production. mdpi.compsu.edugoogle.comresearchgate.net The ability to engineer enzymes for enhanced regioselectivity and activity allows for higher yields and simplified downstream processing. ugent.begoogle.comacs.org The development of scalable enzymatic processes, achieving kilogram-scale production with high purity, further highlights the advantages of biocatalysis for this compound synthesis compared to the limitations of traditional chemical methods for large-scale, cost-effective production. acs.orgpsu.eduacs.org

Data comparing synthesis methods:

| Method | Key Characteristics | Advantages | Disadvantages | Reference |

| Chemical Synthesis | Multi-step, protection/deprotection, harsh reagents | Established techniques (historically) | Cumbersome, numerous by-products, difficult separation, low yields, toxic waste | mdpi.comacs.orgpsu.eduugent.be |

| Biocatalysis | Enzyme-catalyzed transglycosylation, mild conditions | High specificity, fewer by-products, environmentally friendly | Enzyme availability/cost (historically), potential for by-products (wild-type enzymes) | ontosight.aimdpi.comugent.be |

| SPase-catalyzed | Uses sucrose and glucose, enzyme engineering possible | Inexpensive substrates, high selectivity with engineered enzymes, scalable | Wild-type enzyme produces by-products (maltose) | mdpi.comugent.begoogle.comacs.org |

Biological Functions and Mechanistic Investigations of Kojibiose

Interactions with Host Microbiota and Prebiotic Effects

Kojibiose (B1673742) has been explored for its potential prebiotic properties, suggesting it can act as a non-digestible food ingredient that promotes the growth of beneficial gut bacteria. ontosight.ai Prebiotics are generally defined as dietary substances that are selectively fermented by beneficial gut microbiota, leading to health benefits for the host. cambridge.org

Selective Fermentation by Commensal Bacteria (e.g., Bifidobacterium, Lactobacillus)

Studies have indicated that this compound is an excellent candidate as a prebiotic ingredient due to its in vitro selectivity of microbial fermentation by individual bacteria from genera such as Bifidobacterium, Lactobacillus, and Eubacterium. cambridge.orggoogle.comresearchgate.net This selective fermentation has also been observed with cultures of mixed human fecal bacteria. cambridge.orgresearchgate.net For instance, Bifidobacterium and Lactobacillus species are often targeted for prebiotic intervention due to their reported health benefits. csic.esresearchgate.net While some studies suggest a strong bifidogenic effect for certain oligosaccharides, including this compound, compared to established prebiotics like lactulose (B1674317) and fructo-oligosaccharides, the extent of fermentation can vary depending on the specific strain. researchgate.netcsic.esnih.gov Some Lactobacillus strains and Actinomyces viscosus showed delayed utilization of this compound in mixed communities. ugent.beresearchgate.net

Data on the selective fermentation of this compound by specific bacterial genera highlights its potential as a targeted prebiotic.

| Bacterial Genera | Fermentation of this compound (In vitro) | References |

| Bifidobacterium | Fermented (selective) | cambridge.orggoogle.comresearchgate.netnih.govugent.beresearchgate.net |

| Lactobacillus | Fermented (selective, potentially delayed) | cambridge.orggoogle.comresearchgate.netugent.beresearchgate.net |

| Eubacterium | Fermented | google.comresearchgate.netallinno.com |

| Streptococcus | Fermented (moderate for lactulosucrose, less so for this compound) | cambridge.orgresearchgate.netugent.be |

| Escherichia coli Nissle | Degraded 4′-galactosyl-kojibiose (a related compound) | nih.gov |

| Bacteroides thetaiotaomicron | Degraded 4′-galactosyl-kojibiose (a related compound) | nih.gov |

Induction of Short-Chain Fatty Acid (SCFA) Production

Fermentation of non-digestible carbohydrates, such as prebiotics, by gut microbiota leads to the production of short-chain fatty acids (SCFAs), including acetate (B1210297), propionate (B1217596), and butyrate (B1204436). nih.govsochob.cl These SCFAs are the primary end-products of saccharolytic fermentation in the colon and play important roles in host health. nih.govsochob.cl Studies have shown that this compound can trigger SCFA production. acs.org While acetate is often the most prevalent SCFA produced from oligosaccharide fermentation by bifidobacteria, this compound supplemented feed has been associated with significantly higher levels of butyrate and propionate in some studies. researchgate.netcsic.esugent.be The production of SCFAs from this compound fermentation contributes to its potential health benefits.

Enzyme Regulation and Inhibition Mechanisms

This compound has been identified as an inhibitor of certain enzymes, particularly α-glucosidase I. google.commedchemexpress.comresearchgate.netsigmaaldrich.com Enzyme regulation is a crucial biological process that controls metabolic reactions, and inhibition is one mechanism by which this regulation occurs. studysmarter.co.uklibretexts.orgmgcub.ac.in

Specific Inhibition of α-Glucosidase I Activity

This compound has been shown to specifically inhibit the activity of α-glucosidase I. medchemexpress.comresearchgate.netsci-hub.box This enzyme is involved in the trimming of glucose residues from N-glycans in the endoplasmic reticulum, a process important for protein folding and quality control. sigmaaldrich.commolbiolcell.org Inhibition of α-glucosidase I by this compound has been observed in various systems, including rat liver microsomes, yeast microsomal extracts, and bovine mammary glands. google.comresearchgate.net This inhibitory property has led to the investigation of this compound and this compound-type pseudodisaccharides as potential therapeutic agents. google.comsci-hub.boxugent.be It is hypothesized that this compound may act as a transition state analogue for this enzyme. ugent.be

Molecular Recognition and Signaling Roles

While the primary focus of research on this compound has been its prebiotic effects and enzyme inhibition, disaccharides in general can play roles in molecular recognition and signaling within biological systems. fiveable.me Glycan modifications of proteins and lipids are involved in various biological pathways, including cell-cell communication, immune responses, and hormone signaling. fiveable.meacs.org Although specific molecular recognition and signaling roles for this compound itself are less extensively documented compared to its prebiotic and enzyme inhibition properties, its unique α-1,2-glycosidic linkage could potentially be recognized by specific carbohydrate-binding proteins or receptors, influencing cellular processes or host-microbiota interactions. Further research is needed to fully elucidate any specific molecular recognition or signaling roles of this compound beyond its impact on gut bacteria and α-glucosidase I.

Participation in Sugar Recognition Pathways

Within biological systems, this compound participates in vital biological processes such as sugar recognition. allinno.com Carbohydrates, in general, play key roles in a broad range of life processes including signal transduction, carcinogenesis, and immune responses, with many natural products containing oligosaccharides vital for their biological activity. researchgate.net While the specific mechanisms by which this compound is recognized are an area of ongoing investigation, its presence in various biological contexts suggests a role in recognition events.

Involvement in Cell Surface Signal Transduction

This compound is also reported to participate in cell surface signal transduction. allinno.com The recognition of sugars and their subsequent signaling cascades at the cell surface are fundamental to numerous cellular processes. Carbohydrates are known to have key roles in signal transduction. researchgate.net Although detailed mechanisms specifically linking this compound to components of cell surface signal transduction pathways require further elucidation, its identification in this context underscores its potential influence on cellular communication.

Microbial Metabolism and Resistance

The metabolic fate of this compound in the presence of microorganisms, particularly within the oral cavity, reveals a notable resistance to enzymatic breakdown by many species.

Resistance to Metabolism by Oral Microbiota (e.g., Streptococcus mutans)

This compound demonstrates resistance to metabolism by various oral bacteria, including Streptococcus mutans, a key contributor to dental caries. Compared to disaccharides like sucrose (B13894) and trehalose, this compound resisted metabolism during a 48-hour incubation with most bacterial monocultures. asm.orgnih.govasm.org An exception was observed with Actinomyces viscosus, which showed some metabolic activity. asm.orgnih.govasm.org While metabolism of this compound was observed in Lactobacillus-based communities and human salivary bacteria, the extent was less significant than that of sucrose and trehalose. asm.orgnih.govasm.org This reduced metabolizability suggests that this compound has low cariogenic properties and can help maintain the composition of the salivary microbiome compared to conventional sugars that cause distinct community shifts. asm.orgnih.govasm.orgresearchgate.net

Identification of Microbial Enzymes Involved in this compound Metabolism (e.g., Glycoside Hydrolase Families GH65 and GH15)

The metabolism of this compound by oral microbiota is linked to the presence of specific glycoside hydrolase (GH) families. Screening for carbohydrate-active enzymes has revealed that Lactobacillus species possess enzymes from GH65, while Actinomyces viscosus possesses enzymes from GH15, both of which are associated with this compound metabolism. asm.orgnih.govresearchgate.net GH15 enzymes are extracellular and exhibit flexibility, capable of hydrolyzing α-1,2-glycosidic bonds, which explains the ability of A. viscosus to metabolize this compound. asm.org Neisseria species, normal inhabitants of the oral cavity, also possess GH65 family enzymes with this compound-hydrolyzing activity. asm.org The GH65 family includes glycoside hydrolases and glycoside phosphorylases that act on α-glucosidic linkages, such as this compound phosphorylase (EC 2.4.1.230) and this compound hydrolase (α-1,2-glucosidase). portlandpress.comebi.ac.ukcazypedia.orgnih.gov While bacterial GH65 enzymes are typically phosphorylases, a bacterial GH65 enzyme with α-1,2-glucosidase activity has been identified. nih.gov

Impact on Metabolic Pathways in Model Organisms (e.g., amelioration of metabolic alterations in hyperglycemic rats)

Research in model organisms has indicated that this compound can positively influence metabolic pathways. Studies in hyperglycemic rats have shown that daily supplementation with this compound can ameliorate metabolic alterations induced by arachidic acid. researchgate.netcambridge.orgresearchgate.netcambridge.orgcsic.esmedchemexpress.cn

In a study involving hyperglycemic rats administered arachidic acid, supplementation with this compound (approximately 0.5%, w/w diet) for 20 days demonstrated beneficial effects. cambridge.orgcambridge.orgcsic.es

The administration of arachidic acid to hyperglycemic rats led to significant metabolic disturbances. cambridge.orgcambridge.org

| Parameter | Hyperglycemic Rats + Arachidic Acid | Hyperglycemic Rats + Arachidic Acid + this compound |

| Plasmatic TAG Levels | Increased | Decreased (Normalized) |

| Plasmatic Phospholipids | Altered Profile | Normalized Profile |

| Intrahepatic Macrophages | Increased | Decreased (Similar to control) |

| Liver to Body Weight | Increased | Ameliorated effects |

These findings suggest that this compound supplementation can mitigate some of the adverse metabolic effects associated with hyperglycemia and high saturated fatty acid intake in this model. cambridge.orgresearchgate.netcambridge.orgcsic.esmedchemexpress.cn Additionally, this compound has been shown to inhibit the activity of α-glucosidase I, an enzyme involved in carbohydrate digestion, which may contribute to its metabolic effects. allinno.comresearchgate.netmedchemexpress.cn

Advanced Analytical and Characterization Methodologies for Kojibiose

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatographic methods are fundamental in the analysis of kojibiose (B1673742), providing robust means for assessing its purity and distinguishing it from other closely related sugar isomers. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the most prominent techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is widely utilized for routine purity analysis of this compound. fujifilm.com Following enzymatic synthesis and crystallization, HPLC is a standard method to confirm the purity of the final product, with studies reporting purities exceeding 99.5%. ugent.be For instance, the analysis of this compound crystals after synthesis and purification steps showed a purity of 99.98% by HPLC. ugent.be The technique is also used to monitor chemical reactions, such as the epimerization and decomposition of this compound under heat treatment, by tracking the reduction in the this compound peak and the appearance of product peaks over time. nih.govjst.go.jp

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers superior resolution for separating carbohydrate isomers without the need for derivatization. chromatographyonline.com This makes it particularly powerful for differentiating this compound from its isomers like nigerose (B1581268), maltose (B56501), and isomaltose. researchgate.net HPAEC-PAD works by separating carbohydrates based on the different pKa values of their hydroxyl groups under high pH conditions. chromatographyonline.com This method is sensitive enough to achieve low limits of detection (LOD), with the LOD for this compound reported to be around 8 µg/L. mdpi.com It has been successfully applied to confirm the purity of synthesized this compound, achieving results of over 99.5%, and to analyze complex mixtures of sugars, such as those found in honey. ugent.bechromatographyonline.comlibios.fr

The selection of chromatographic conditions, including the column, mobile phase, and detector, is critical for achieving optimal separation and detection.

| Technique | Column | Mobile Phase/Eluent | Temperature | Flow Rate | Detection | Application | Source |

|---|---|---|---|---|---|---|---|

| HPLC | 2 x Tosoh TSK-GEL G2500 PWXL | dH₂O | 80°C | 0.5 mL/min | Refractive Index (RI) | Purity Assessment | libios.fr |

| HPLC | Wakosil 5SIL | 85% acetonitrile (B52724) in water | 40°C | 2.0 mL/min | Not specified | Separation of decomposition products | jst.go.jp |

| HPAEC-PAD | CarboPac PA200 | Stepwise linear gradient of NaOH and NaOAc | 30°C | 0.5 mL/min | Pulsed Amperometric Detection (PAD) | Purity Assessment | libios.fr |

| HPAEC-PAD | CarboPac PA10, PA20, or MA1 | Isocratic or gradient elution with NaOH/NaOAc | Not specified | Not specified | Pulsed Amperometric Detection (PAD) | Separation of sugar isomers | mdpi.com |

| HPAEC-PAD | Not specified | Step-gradient: 68 mM NaOH, then 100 mM NaOH + 100 mM NaOAc | Not specified | 0.7 mL/min | Pulsed Amperometric Detection (PAD) | Quantification in honey | chromatographyonline.com |

Spectroscopic Approaches for Structural Elucidation and Conformational Analysis

Spectroscopic techniques, particularly mass spectrometry and nuclear magnetic resonance, are indispensable for the detailed structural and conformational analysis of this compound.

Mass Spectrometry (MS) is a powerful tool for determining the molecular mass of this compound and for distinguishing it from its structural isomers. researchgate.net Techniques like Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS) can confirm the identity of this compound isomers by detecting the deprotonated molecular ion [M–H]⁻ at m/z 341.1 or 341.3. nih.govjst.go.jpacs.org More advanced MS methods provide deeper structural insights. Direct Analysis in Real Time (DART) mass spectrometry can differentiate α-linked disaccharide isomers by analyzing their fragmentation patterns; for this compound, a characteristic base peak corresponding to a cross-ring cleavage ion (¹,³A₂) is observed, which is absent in isomers like nigerose. researchgate.net Furthermore, tandem mass spectrometry (MS/MS), such as Electrospray Ionization-Collision-Induced Dissociation (ESI-CID-MS/MS), can be used to analyze mixtures of this compound and other sugars, with characteristic fragment ions allowing for quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for elucidating the complete three-dimensional structure of this compound in solution, including the configuration of the anomeric carbons and the nature of the glycosidic linkage. nih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but advanced two-dimensional (2D) NMR experiments are required for unambiguous assignment. nih.govjst.go.jp

Techniques used for the structural elucidation of this compound and related compounds include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each glucose residue. researchgate.netnih.govnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. researchgate.netnih.govnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage between the two glucose units. researchgate.netnih.govnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the conformation around the glycosidic bond. mdpi.com

For example, in a study of the heat-induced epimerization of this compound, ¹H and ¹³C NMR were used to identify the product as 2-O-α-D-glucopyranosyl-D-mannose. nih.govjst.go.jp The chemical shifts and coupling constants provided definitive structural proof. nih.govjst.go.jp

| Position | Residue | δC (ppm) | δH (ppm) | J (Hz) |

|---|---|---|---|---|

| 1 | I (D-mannose) | 95.5 | 5.36 | d, J₁,₂=2.3 |

| 2 | 81.4 | 4.25 | dd, J₁,₂=2.3, J₂,₃=3.3 | |

| 3 | 71.4 | 4.01 | dd, J₂,₃=3.3, J₃,₄=9.2 | |

| 4 | 68.1 | 3.81 | t, J₃,₄=J₄,₅=9.2 | |

| 5 | 73.6 | 3.97 | m | |

| 6 | 62.5 | 3.88, 3.82 | m | |

| 1' | II (α-D-glucopyranose) | 99.0 | 5.08 | d, J₁',₂'=3.8 |

| 2' | 73.0 | 3.67 | dd, J₁',₂'=3.8, J₂',₃'=9.7 | |

| 3' | 74.6 | 3.87 | t, J₂',₃'=J₃',₄'=9.7 | |

| 4' | 71.1 | 3.50 | t, J₃',₄'=J₄',₅'=9.7 | |

| 5' | 73.1 | 3.85 | m | |

| 6' | 62.2 | 3.84, 3.78 | m |

Glycomics and Metabolomics Integration for Complex Biological Systems Analysis

The fields of glycomics and metabolomics provide a systems-level perspective on the roles of carbohydrates like this compound in biological processes. nih.gov

Glycomics aims to characterize the entire complement of glycans (the "glycome") in an organism or cell. wikipedia.org Analytical platforms within glycomics, often employing HPAEC-PAD and mass spectrometry, can identify and quantify a wide range of sugars, including this compound, in complex biological samples. researchgate.netjasco.hu This is essential for understanding how the presence and concentration of specific disaccharides like this compound might change in different physiological or pathological states. The structural information derived from these analyses helps to build databases like GlycomeDB and UniCarb-DB, which are crucial resources for the field. wikipedia.org

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. nih.gov By integrating metabolomics with glycomics, researchers can trace the metabolic pathways involving this compound. For example, focused metabolomic studies using techniques like Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) can identify and quantify sugar-nucleotide intermediates involved in the biosynthesis of complex glycans. nih.gov This approach allows scientists to connect the presence of this compound to specific enzymatic activities and biosynthetic pathways, providing insights into its function in cellular metabolism and glycosylation processes. researchgate.netnih.gov The annotation of this compound in metabolomics databases like METASPACE further facilitates its identification in large-scale experiments. metaspace2020.orgmetaspace2020.org

Biotechnological Applications and Research Opportunities

Engineering Microbial Strains for Kojibiose (B1673742) Bioproduction Systems

The bottleneck of this compound's low natural abundance has driven research into microbial-based production systems. ugent.be Metabolic engineering and synthetic biology have become pivotal in developing efficient and scalable methods for this compound synthesis using engineered microbial strains. researchgate.netmdpi.comrsc.org The primary strategy involves the use of enzymes like sucrose (B13894) phosphorylase (SPase), which can synthesize this compound from inexpensive and readily available substrates such as sucrose and glucose. mdpi.comresearchgate.net

Researchers have focused on heterologous expression of SPase in industrially relevant microorganisms like Escherichia coli and Bacillus subtilis. mdpi.comresearchgate.net B. subtilis, in particular, is considered a safe organism suitable for producing food-grade ingredients. researchgate.net A key enzyme in this field is the sucrose phosphorylase from Bifidobacterium adolescentis (BaSP). mdpi.com Through protein engineering, variants of BaSP have been created to enhance this compound yield, selectivity, and thermal stability. mdpi.comugent.benih.gov

One notable success is the development of the BaSP L341I_Q345S double mutant. This variant demonstrates high selectivity (95-97.1%) and can effectively synthesize this compound at elevated temperatures (e.g., 55 °C), which is advantageous for industrial processes. mdpi.comugent.beresearchgate.net Process optimization, including the use of high substrate concentrations and the addition of glucose isomerase to convert the fructose (B13574) by-product back into the glucose acceptor, has enabled this compound production to reach concentrations exceeding 1.5 M. ugent.benih.gov This has allowed for kilogram-scale production, yielding highly pure crystalline this compound (>99.8%) after simple downstream processing steps like yeast treatment and crystallization. nih.govresearchgate.netnih.gov

Another approach involves the unexpected discovery of this compound synthesis activity in a mimiviral collagen glucosyltransferase, which can use UDP-glucose as the sugar donor and glucose as the acceptor. nih.gov Overexpression of this enzyme in E. coli resulted in in vivo this compound production. nih.gov

Engineered Microbial Systems for this compound Production

| Enzyme/Strain | Host Organism | Key Findings | Reported Yield/Purity | Reference |

|---|---|---|---|---|

| Sucrose Phosphorylase (SPase) from Bifidobacterium adolescentis (BaSP) | Bacillus subtilis | Successful heterologous expression in a food-grade organism. Optimized reaction conditions for high yield. | 104.45 g/L this compound; 97% selectivity | mdpi.comresearchgate.net |

| BaSP Variant L341I_Q345S | Not specified (Enzymatic) | Double mutant with good thermal stability, remaining active for one week at 55 °C. High selectivity for this compound. | Yield of 74%; Purity >99.5% | mdpi.comresearchgate.net |

| BaSP Variant L341I_Q345S (Process Intensification) | Not specified (Enzymatic) | Process using high substrate concentrations and glucose isomerase to improve efficiency. | >1.5 M this compound; >3 kg produced with >99.8% purity | nih.govnih.gov |

| Mimiviral Collagen Glucosyltransferase (R699) | Escherichia coli | Serendipitous discovery of this compound synthase activity using UDP-glucose and glucose. | ~15% yield relative to maltose (B56501) in vivo | nih.gov |

| This compound Phosphorylase (KPase) | Not specified (Enzymatic) | Synthesizes kojioligosaccharides from glucose and β-D-glucose-1-phosphate. | ~70% yield of kojioligosaccharides under optimal conditions | nih.gov |

Utilization of this compound as a Building Block in Glycoside Synthesis

This compound and its enzymatic synthesis pathways serve as valuable tools for creating more complex carbohydrates and glycosides. nih.gov Glycoside phosphorylases, such as this compound phosphorylase (KPase), are particularly useful as they catalyze the reversible reaction between a sugar, phosphate, and a sugar 1-phosphate. ontosight.ainii.ac.jp

In the reverse reaction (reverse phosphorolysis), KPase can use a donor like β-D-glucose 1-phosphate to transfer a glucose moiety to an acceptor molecule, forming a new glycosidic bond. nii.ac.jpnih.gov This process has been exploited to synthesize various rare oligosaccharides. nii.ac.jp For example, KPase from Thermoanaerobium brockii has been shown to use a range of acceptors besides glucose, including other monosaccharides and oligosaccharides. nii.ac.jp

Researchers have successfully synthesized kojioligosaccharides—oligosaccharides containing the characteristic α-1,2 glycosidic linkage—using KPase. nih.gov One method involves reacting glucose with β-D-glucose-1-phosphate in the presence of KPase. nih.gov Another strategy employs a coupled enzyme system with KPase and maltose phosphorylase to produce kojioligosaccharides from maltose. nih.gov

Furthermore, the this compound phosphorylase YcjT from E. coli has been shown to accept sucrose as a substrate in reverse phosphorolysis, leading to the synthesis of a novel non-reducing sugar, β-D-fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside. nii.ac.jpnih.gov This demonstrates the potential of using this compound-related enzymes to create new functional carbohydrates, such as prebiotics. nii.ac.jp The ability to use this compound or its enzymatic machinery as a module in glycosylation reactions makes it a significant building block for chemoenzymatic synthesis. mdpi.comnih.gov

Applications in Fundamental Glycobiology Research

This compound is a valuable tool in fundamental glycobiology, primarily for investigating carbohydrate-protein interactions. The specificity of its α-1,2-glycosidic bond allows it to be used as a probe to study the selectivity of various enzymes and binding proteins. mdpi.comnih.gov For example, this compound has been used to study the activity of α-glucosidase I, an important enzyme in glycoprotein (B1211001) processing, and has shown inhibitory effects. mdpi.com

Its unique structure is also relevant in microbiome research. Studies have shown that this compound is poorly fermented by many oral bacteria, such as cariogenic Streptococcus mutans, but can be utilized by beneficial gut bacteria like Bifidobacterium and Lactobacillus. mdpi.comresearchgate.netasm.org This differential metabolism makes this compound an interesting substrate for studying the metabolic capabilities of complex microbial communities and for investigating the mechanisms of prebiotic action. researchgate.netasm.org

In analytical chemistry, the distinct structure of this compound among other glucobiose isomers (like maltose, cellobiose, and isomaltose) makes it a reference compound for developing methods to differentiate glycan isomers. nih.gov Techniques such as mass spectrometry can utilize unique fragmentation patterns of this compound to distinguish it from other disaccharides with different linkage types. nih.gov

Development of Advanced Biosensors for this compound Detection or Synthesis Monitoring

The large-scale biotechnological production of this compound necessitates real-time monitoring of substrate and product concentrations to optimize yield and efficiency. ispub.com This has spurred interest in developing advanced biosensors for the specific detection of this compound. ispub.comwindows.net While biosensors for common sugars like glucose are well-established, creating selective sensors for specific disaccharides like this compound presents challenges, especially in a complex mixture containing other similar sugars. acs.orgliu.se

Electrochemical biosensors are a promising platform for this purpose. nih.govnju.edu.cnmdpi.com These devices convert a biological recognition event into a measurable electrical signal (e.g., current, voltage). mdpi.com A potential design for a this compound biosensor would involve immobilizing a highly specific enzyme, such as this compound phosphorylase, onto an electrode surface. wikipedia.orgbenthamopen.com The enzymatic reaction with this compound would produce a detectable electrochemical change, allowing for quantification.

Another approach involves using transcriptional regulators, which are proteins that bind specific molecules to control gene expression. A biosensor could be designed where a regulator specific for this compound is linked to a reporter system, such as bioluminescence resonance energy transfer (BRET), providing a highly sensitive and selective detection method. acs.org

Currently, the development of a dedicated this compound biosensor is an active area of research. The principles are being adapted from existing biosensors for other disaccharides. ispub.comacs.org The goal is to create portable, low-cost, and reliable devices that can be integrated into bioreactors for continuous process monitoring, a critical step for industrial-scale this compound synthesis. nju.edu.cnmdpi.commdpi.com

Challenges and Future Directions in Kojibiose Research

The advancement of kojibiose (B1673742) from a rare sugar to a compound with significant research and potential application hinges on overcoming several key challenges. Future research is directed towards optimizing its production, understanding its biological functions at a molecular level, and exploring its derivatives for specialized applications.

Q & A

Q. How can researchers experimentally determine the physicochemical properties of kojibiose for characterization in novel studies?

Q. What enzymatic strategies are optimal for synthesizing this compound in vitro, and how can yield be quantified?

this compound is synthesized via transglucosylation using engineered enzymes. Methodological steps include:

- Enzyme mutagenesis : Rational design of α-glucosidases (e.g., from Aspergillus niger) to enhance regioselectivity for α-1,2 glycosidic bonds (>95% selectivity) .

- Substrate optimization : Use of sucrose as a low-cost starting material, with reaction conditions (pH 6.5–7.0, 40°C) monitored via thin-layer chromatography (TLC) .

- Yield quantification : Purification via LC-RID and structural confirmation by GC-MS or NMR (1D/2D) to distinguish this compound from isomers (e.g., nigerose) .

Advanced Tip : Monitor byproducts (e.g., leucrose, trisaccharides) using GC-FID to optimize reaction kinetics .

Advanced Research Questions

Q. How can contradictions in reported prebiotic activity of this compound across microbial studies be resolved?

Discrepancies in prebiotic effects (e.g., Bifidobacterium vs. Lactobacillus proliferation) require:

- Strain-specific analysis : Use 16S rRNA sequencing to identify species-level responses in fecal microbiota incubations .

- Metabolite profiling : Quantify short-chain fatty acids (SCFAs) via GC-MS ; this compound produces higher lactic acid (40.7 mM) vs. ribose glucoside (23.3 mM) .

- pH correlation : Link acid production (pH drop) to microbial growth kinetics using real-time pH monitoring .

Example Conflict : this compound’s low availability in oral microbiota metabolism vs. high SCFA production in gut models. Resolve via compartmentalized in vitro systems mimicking distinct microbiomes .

Q. What experimental designs are critical for validating this compound’s α-glucosidase I inhibitory activity in metabolic studies?

To confirm inhibition of α-glucosidase I (linked to anti-diabetic potential):

- Enzyme assays : Use recombinant α-glucosidase I with p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate. Measure inhibition via UV-Vis spectroscopy (400 nm) .

- Dose-response curves : Test this compound concentrations (0.1–10 mM) to calculate IC50 values. Compare with acarbose (positive control) .

- In vivo validation : Use rodent models with high-fat diets; quantify postprandial glucose levels after this compound administration .

Pitfall : Ensure enzyme purity via SDS-PAGE to avoid interference from contaminant proteins .

Q. How can structural modifications of this compound enhance its stability or bioactivity?

Rational modification strategies include:

- Glycosylation : Introduce galactosyl residues (e.g., 4’-galactosyl-kojibiose) via β-galactosidases. Characterize derivatives using NMR (gCOSY, TOCSY) and assess prebiotic activity via in vitro fermentation .

- Chemical derivatization : Acetylation or methylation to improve lipid solubility. Monitor stability via accelerated degradation studies (40°C/75% RH) .

- Enzyme screening : Test mutant glycosyltransferases for novel linkage formation (e.g., α-1,3/α-1,4) using high-throughput microplate assays .

Methodological Guidelines

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in cell cultures?

- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound vs. acarbose) .

- Power analysis : Determine sample size (n ≥ 6) to ensure statistical significance (p < 0.05) in triplicate experiments .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

- Bioavailability studies : Use radiolabeled this compound (e.g., ¹⁴C) to track absorption and distribution in animal models .

- Gut simulators : Employ SHIME (Simulator of Human Intestinal Microbial Ecosystem) to model colonic metabolism .

- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify mechanistic gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.